molecular formula C18H19N3O4S B2435257 N-(4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide CAS No. 921862-18-2

N-(4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide

Cat. No.: B2435257
CAS No.: 921862-18-2
M. Wt: 373.43
InChI Key: RMAGYWZFEABDFI-UHFFFAOYSA-N
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Description

N-(4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a sulfamoyl group attached to an indole moiety, which is further connected to a phenyl ring and a propionamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, process intensification techniques, and the development of more efficient catalysts and reagents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propionamide group, in particular, may enhance its solubility and bioavailability compared to similar compounds .

Properties

IUPAC Name

N-[4-[(1-methyl-2-oxo-3H-indol-5-yl)sulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-3-17(22)19-13-4-7-15(8-5-13)26(24,25)20-14-6-9-16-12(10-14)11-18(23)21(16)2/h4-10,20H,3,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMAGYWZFEABDFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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